4-Amino-5-benzyl-pyrimidine-2-thiol
Overview
Description
4-Amino-5-benzyl-pyrimidine-2-thiol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an amino group at position 4, a benzyl group at position 5, and a thiol group at position 2. Pyrimidine derivatives are known for their diverse pharmacological activities, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-Amino-5-benzyl-pyrimidine-2-thiol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis can yield numerous 4,5-disubstituted pyrimidine analogs in a single step . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-5-benzyl-pyrimidine-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives .
Scientific Research Applications
4-Amino-5-benzyl-pyrimidine-2-thiol has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, pyrimidine derivatives are explored for their potential therapeutic effects. For instance, they exhibit significant anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Additionally, pyrimidine derivatives are investigated for their potential use as anticancer, antiviral, and antibacterial agents .
Mechanism of Action
The mechanism of action of 4-Amino-5-benzyl-pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain inflammatory mediators. The compound may also interact with enzymes and receptors, modulating biochemical pathways and physiological responses .
Comparison with Similar Compounds
4-Amino-5-benzyl-pyrimidine-2-thiol can be compared with other similar compounds, such as 2-aminopyrimidine derivatives. These compounds share a similar pyrimidine core structure but differ in their substituents and functional groups. For instance, 2-aminopyrimidine derivatives have been studied for their antitrypanosomal and antiplasmodial activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Similar compounds include:
- 2-Aminopyrimidine derivatives
- 4,5-Disubstituted pyrimidine analogs
- 2-Thio-containing pyrimidines
Properties
IUPAC Name |
6-amino-5-benzyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-10-9(7-13-11(15)14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJUPMIHKCMNPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(NC(=S)N=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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